6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS No.: 2098043-87-7
Cat. No.: VC3141717
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098043-87-7 |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | 6-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H19N3O2/c1-8-4-9(2)7-15(6-8)10-5-11(16)14(3)12(17)13-10/h5,8-9H,4,6-7H2,1-3H3,(H,13,17) |
| Standard InChI Key | SSVPKAGTHRUBMG-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)C2=CC(=O)N(C(=O)N2)C)C |
| Canonical SMILES | CC1CC(CN(C1)C2=CC(=O)N(C(=O)N2)C)C |
Introduction
6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound incorporates a 3,5-dimethylpiperidine moiety, which is a cyclic amine, attached to the pyrimidine ring.
Synthesis and Preparation
The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine precursor with a 3,5-dimethylpiperidine derivative. The exact synthesis route may vary depending on the starting materials and desired conditions. Common methods involve nucleophilic substitution reactions where the piperidine moiety is attached to the pyrimidine ring.
Related Compounds and Research Findings
-
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine (CAS: 1248966-07-5) is a related compound that has been discontinued from commercial availability. It shares a similar piperidine substituent but differs in the pyrimidine ring's substitution pattern .
-
6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine (CAS: 2098140-94-2) is another related compound with a different piperidine and pyrimidine substitution pattern .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume